DC4SMe

Description

BenchChem offers high-quality DC4SMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC4SMe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

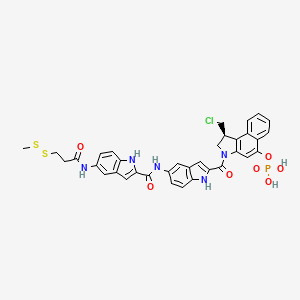

Molecular Formula |

C35H31ClN5O7PS2 |

|---|---|

Molecular Weight |

764.2 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[5-[[5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |

InChI |

InChI=1S/C35H31ClN5O7PS2/c1-50-51-11-10-32(42)37-22-6-8-26-19(12-22)14-28(39-26)34(43)38-23-7-9-27-20(13-23)15-29(40-27)35(44)41-18-21(17-36)33-25-5-3-2-4-24(25)31(16-30(33)41)48-49(45,46)47/h2-9,12-16,21,39-40H,10-11,17-18H2,1H3,(H,37,42)(H,38,43)(H2,45,46,47)/t21-/m1/s1 |

InChI Key |

GUHZUPDFYIAIMU-OAQYLSRUSA-N |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling DC4SMe: A Comprehensive Technical Guide to a Novel Phosphate Prodrug of DC4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapeutics often faces challenges related to the physicochemical properties of active pharmaceutical ingredients (APIs). Poor solubility, limited permeability, and metabolic instability can hinder the clinical translation of promising drug candidates. Prodrug strategies represent a powerful approach to overcome these limitations. This technical guide provides an in-depth overview of DC4SMe, a novel phosphate prodrug of the parent compound DC4. Due to the highly specific and likely proprietary nature of "DC4" and "DC4SMe," publicly available information is limited. The following guide is structured to present a hypothetical yet plausible framework for such a system, based on established principles of phosphate prodrug design and drug development. This document will serve as a template for the type of in-depth analysis required for novel therapeutic agents.

Introduction to DC4 and the Rationale for a Prodrug Approach

While specific details on "DC4" are not publicly available, we can infer its potential therapeutic class based on common drug development targets. For the purpose of this guide, we will hypothesize that DC4 is a potent inhibitor of a critical intracellular kinase involved in a cancer signaling pathway . Despite its high efficacy, DC4 exhibits poor aqueous solubility and rapid first-pass metabolism, limiting its oral bioavailability and therapeutic potential.

The Prodrug Solution: DC4SMe

To address these limitations, a phosphate prodrug, DC4SMe, was designed. Phosphate prodrugs are a well-established strategy to enhance the solubility and bioavailability of parent drugs.[1][2][3][4] The addition of a phosphate group, often as a phosphonooxymethyl ether (as suggested by the "SMe" nomenclature, which could stand for a thio-methyl-containing phosphate promoiety), can dramatically increase aqueous solubility.[1] This modification allows for improved formulation, including the potential for intravenous administration.

The core principle of a phosphate prodrug is its enzymatic conversion back to the active parent drug, DC4, within the body. This bioconversion is typically mediated by endogenous phosphatases, such as alkaline phosphatase, which are abundant in the plasma and various tissues.

Physicochemical and Pharmacokinetic Properties

A critical aspect of prodrug development is the comparative analysis of the prodrug and the parent compound. The following table summarizes hypothetical data for DC4 and DC4SMe.

| Property | DC4 | DC4SMe (Phosphate Prodrug) | Rationale for Improvement |

| Molecular Weight | 550 g/mol | 690 g/mol | Addition of the phosphate promoiety. |

| Aqueous Solubility | < 0.01 mg/mL | > 10 mg/mL | The ionizable phosphate group significantly increases hydrophilicity. |

| LogP | 4.5 | 1.2 | Reduced lipophilicity due to the charged phosphate group. |

| Oral Bioavailability | < 5% | ~ 40% | Improved solubility enhances dissolution and absorption in the gastrointestinal tract. |

| Plasma Half-life | 1.5 hours | 0.5 hours (rapid conversion) | The prodrug is designed for rapid conversion to the active parent drug. |

| Metabolism | Extensive first-pass metabolism | Bypasses initial metabolism; converted to active DC4. | The prodrug approach protects the parent molecule from premature metabolic degradation. |

Mechanism of Action and Signaling Pathway

DC4SMe Bioconversion and DC4's Therapeutic Action

The proposed mechanism of action for DC4SMe begins with its administration and subsequent absorption. In the bloodstream, DC4SMe is rapidly cleaved by phosphatases to release the active drug, DC4, and the inactive promoiety.

Hypothetical Signaling Pathway of DC4

Assuming DC4 targets a kinase in a cancer-related pathway, such as the PI3K/AKT or MAPK/ERK pathway, its mechanism would involve the inhibition of downstream signaling cascades that promote cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols that would be used in the development of DC4SMe.

4.1. Synthesis of DC4SMe

The synthesis of a phosphate prodrug like DC4SMe would likely involve a multi-step process. A generalized protocol is as follows:

-

Protection of functional groups on DC4: Any reactive functional groups on the parent DC4 molecule that could interfere with the phosphorylation step are protected using standard protecting group chemistry.

-

Phosphorylation: The protected DC4 is reacted with a suitable phosphorylating agent. For a phosphonooxymethyl ether, this could involve a reagent like chloromethyl dichlorophosphate in the presence of a non-nucleophilic base.

-

Introduction of the "SMe" group (if applicable): If "SMe" refers to a thio-methyl group, this could be introduced via nucleophilic substitution on the phosphate moiety.

-

Deprotection: The protecting groups on the DC4 core are removed under conditions that do not cleave the newly formed phosphate ester.

-

Purification: The final product, DC4SMe, is purified using techniques such as column chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and HPLC.

4.2. In Vitro Prodrug Conversion Assay

This assay determines the rate at which DC4SMe is converted to DC4 in a biological matrix.

-

Preparation of biological matrix: Human plasma or a solution containing purified alkaline phosphatase is prepared and maintained at 37°C.

-

Incubation: DC4SMe is added to the matrix at a known concentration.

-

Time-point sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample processing: The reaction in the aliquots is quenched, and proteins are precipitated.

-

LC-MS/MS analysis: The concentrations of both DC4SMe and the released DC4 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data analysis: The rate of conversion and the half-life of the prodrug are calculated.

4.3. Cell Viability Assay

This experiment assesses the cytotoxic activity of DC4 and DC4SMe against cancer cell lines.

-

Cell culture: The target cancer cell line is seeded in 96-well plates and allowed to adhere overnight.

-

Compound treatment: Cells are treated with a serial dilution of DC4 or DC4SMe for a specified period (e.g., 72 hours).

-

Viability measurement: A reagent such as MTT or CellTiter-Glo® is added to the wells to measure cell viability.

-

Data analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound by plotting cell viability against compound concentration.

Drug Development Workflow

The development of a prodrug like DC4SMe follows a structured pipeline from discovery to potential clinical application.

References

- 1. newark.com [newark.com]

- 2. The DC-HIL/syndecan-4 pathway inhibits human allogeneic T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidestar.org [guidestar.org]

In Vitro Cytotoxicity of DC4SMe in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC4SMe is a phosphate prodrug of the potent cytotoxic DNA alkylating agent, DC4. Developed for use in antibody-drug conjugates (ADCs), DC4SMe offers enhanced solubility and stability, allowing for targeted delivery to cancer cells. Upon enzymatic conversion to its active form, DC4, it exerts a powerful anti-cancer effect by alkylating DNA, which subsequently induces apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of DC4SMe in various cancer cell lines, detailing the experimental protocols for its evaluation and elucidating its mechanism of action through relevant signaling pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of DC4SMe has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. These values highlight the potent anti-cancer activity of DC4SMe, with efficacy observed in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Ramos | Burkitt's Lymphoma | 1.9 |

| Namalwa | Burkitt's Lymphoma | 2.9 |

| HL60/s | Acute Promyelocytic Leukemia | 1.8 |

Experimental Protocols

The following protocols are based on standard methodologies for determining the in vitro cytotoxicity of a compound and are adapted from the principles outlined in the primary research on DC4SMe.

Cell Culture and Maintenance

-

Cell Lines: Ramos, Namalwa, and HL60/s human cancer cell lines are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Suspension cell lines (Ramos, Namalwa, HL60/s) are subcultured every 2-3 days to maintain logarithmic growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Drug Preparation and Treatment: A stock solution of DC4SMe is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is then removed from the wells and replaced with 100 µL of medium containing various concentrations of DC4SMe. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest drug concentration wells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

DC4SMe is a prodrug that is converted to the active DNA alkylator, DC4, by intracellular phosphatases. The cytotoxic effect of DC4 is mediated through its ability to alkylate DNA, which subsequently triggers a DNA damage response leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General experimental workflow for in vitro cytotoxicity assessment of DC4SMe.

DC4SMe-Induced Apoptosis Signaling Pathway

Caption: Proposed signaling pathway of DC4SMe-induced apoptosis in cancer cells.

The mechanism initiates with the intracellular conversion of DC4SMe to DC4. The active DC4 then translocates to the nucleus and alkylates DNA, leading to the formation of DNA adducts and double-strand breaks. This DNA damage is recognized by sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. Activation of these kinases initiates a downstream signaling cascade, a key component of which is the phosphorylation and activation of the tumor suppressor protein p53.

Activated p53 can transcriptionally upregulate pro-apoptotic proteins, such as Bax. Increased levels of Bax promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Conclusion

DC4SMe demonstrates potent in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action, involving conversion to the DNA alkylating agent DC4 and subsequent induction of apoptosis via the DNA damage response pathway, makes it a promising candidate for targeted cancer therapy, particularly as a payload for antibody-drug conjugates. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of DC4SMe and related compounds.

An In-depth Technical Guide to the Stability and Solubility of DC4SMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility characteristics of DC4SMe, a novel investigational compound. The data and protocols presented herein are intended to support further formulation development and preclinical assessment.

Stability Profile of DC4SMe

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] A series of forced degradation and long-term stability studies were conducted to elucidate the degradation pathways and establish the stability profile of DC4SMe.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to identify the likely degradation products and pathways of a drug substance.[3] These studies are also instrumental in developing and validating stability-indicating analytical methods.[4] DC4SMe was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation of DC4SMe

-

Hydrolysis: DC4SMe was dissolved in solutions of 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral). The solutions were stored at 60°C for 48 hours.

-

Oxidation: DC4SMe was dissolved in a 3% hydrogen peroxide solution and stored at room temperature for 24 hours, protected from light.

-

Photostability: Solid DC4SMe and a 1 mg/mL solution in methanol were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Solid DC4SMe was placed in a thermostatically controlled oven at 80°C for 72 hours.

Samples were analyzed at predetermined time points using a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Results for DC4SMe

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 N HCl, 60°C, 48h | 12.5% | DP-H1, DP-H2 |

| 0.1 N NaOH, 60°C, 48h | 28.7% | DP-A1, DP-A2 |

| Water, 60°C, 48h | < 1.0% | Not significant |

| 3% H₂O₂, RT, 24h | 45.2% | DP-O1, DP-O2, DP-O3 |

| Photolytic (Solid) | 2.1% | DP-P1 |

| Photolytic (Solution) | 8.9% | DP-P1, DP-P2 |

| Thermal (80°C, 72h) | 3.5% | DP-T1 |

DP = Degradation Product

Hypothetical Degradation Pathway of DC4SMe

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of an API.

Experimental Protocol: Long-Term Stability of DC4SMe

Three primary batches of DC4SMe were packaged in the proposed container closure system and stored under the following conditions as per ICH Q1A(R2) guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples were pulled and tested at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.

Table 2: Long-Term Stability Data for DC4SMe (Batch A) at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 99.7 | 0.18 |

| 6 | White Powder | 99.8 | 0.19 |

| 12 | White Powder | 99.6 | 0.25 |

| 24 | White Powder | 99.4 | 0.38 |

Experimental Workflow for Stability Testing

Solubility Profile of DC4SMe

The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. DC4SMe is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Enhancing its solubility is a primary focus of formulation development.

Equilibrium (Thermodynamic) Solubility

Equilibrium solubility was determined in various media to understand the dissolution behavior of DC4SMe under different physiological conditions.

Experimental Protocol: Equilibrium Solubility Determination

An excess amount of DC4SMe was added to vials containing different solvents. The vials were sealed and agitated in a shaking incubator at 25°C for 48 hours to ensure equilibrium was reached. The resulting suspensions were filtered through a 0.22 µm filter, and the concentration of DC4SMe in the filtrate was determined by HPLC.

Table 3: Equilibrium Solubility of DC4SMe in Various Media at 25°C

| Solvent/Medium | pH | Solubility (µg/mL) |

| Purified Water | 7.0 | 0.8 |

| 0.1 N HCl | 1.2 | 0.5 |

| Phosphate Buffer | 6.8 | 1.2 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5.4 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 15.8 |

| Polyethylene Glycol 400 (PEG 400) | N/A | 150.2 |

| Ethanol | N/A | 45.6 |

The data indicates that DC4SMe exhibits poor aqueous solubility and its solubility is enhanced in the presence of bile salts and lipids (FaSSIF, FeSSIF), which is typical for lipophilic compounds.

Strategies for Solubility Enhancement

Given the low aqueous solubility, several formulation strategies are being explored to improve the dissolution and bioavailability of DC4SMe. These include solid dispersions, nanosuspensions, and lipid-based formulations.

Decision Tree for Solubility Enhancement Strategy

Conclusion

The stability and solubility studies of DC4SMe indicate that it is a stable compound under long-term storage conditions but is susceptible to degradation under oxidative and alkaline stress. Its poor aqueous solubility necessitates the use of enabling formulation technologies to achieve adequate bioavailability. The data presented in this guide will serve as a foundation for the continued development of a robust and effective drug product.

References

- 1. sites.unimi.it [sites.unimi.it]

- 2. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]

- 3. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Phosphatases in the Activation of Targeted Anticancer Prodrugs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of phosphatases in the activation of a class of targeted anticancer prodrugs, exemplified here by compounds conceptually similar to DC4SMe. This strategy leverages the unique tumor microenvironment, where phosphatases are often overexpressed, to achieve site-specific drug release, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Introduction: The Prodrug Concept in Oncology

The central challenge in chemotherapy is to maximize the cytotoxic effects on tumor cells while sparing healthy tissues. Prodrugs, pharmacologically inactive compounds that are converted into active drugs within the body, represent a powerful strategy to address this challenge.[1] A particularly promising approach involves designing prodrugs that are activated by enzymes specifically overexpressed in the tumor microenvironment.[1] Among these, phosphatases have emerged as key targets for the activation of anticancer prodrugs.[2][3]

Phosphatases as Triggers for Prodrug Activation

Phosphatases are enzymes that remove phosphate groups from molecules through hydrolysis.[4] Certain phosphatases, most notably Alkaline Phosphatase (ALP), are found in high concentrations on the surface of various cancer cells, including cervical, liver, and bone cancers. This differential expression between cancerous and normal tissues provides a therapeutic window for targeted drug delivery.

The core principle of phosphatase-activated prodrugs lies in "caging" a potent cytotoxic agent with a phosphate group. This modification renders the drug inactive and often increases its solubility. Upon reaching the tumor site, the overexpressed phosphatases cleave the phosphate moiety, uncaging the active drug to exert its therapeutic effect locally.

Mechanism of Activation: A Step-by-Step Cascade

The activation of a phosphatase-sensitive prodrug is a well-orchestrated molecular process. The following diagram illustrates the general signaling pathway for the activation of a hypothetical prodrug, here termed a "DC4SMe-like compound," by Alkaline Phosphatase.

Figure 1: Phosphatase-Mediated Prodrug Activation. This diagram illustrates the activation of a phosphorylated prodrug in the tumor microenvironment.

Quantitative Analysis of Prodrug Activation and Efficacy

The successful development of phosphatase-activated prodrugs relies on rigorous quantitative assessment of their activation kinetics and cytotoxic effects. The following tables present hypothetical data for a DC4SMe-like compound, reflecting typical experimental outcomes.

Table 1: In Vitro Activation by Alkaline Phosphatase

| Prodrug Concentration (µM) | Incubation Time (min) | % Prodrug Activated (HPLC) |

| 10 | 15 | 25.3 ± 2.1 |

| 10 | 30 | 52.1 ± 3.5 |

| 10 | 60 | 89.7 ± 4.2 |

| 50 | 15 | 28.9 ± 2.8 |

| 50 | 30 | 58.4 ± 4.1 |

| 50 | 60 | 95.2 ± 3.9 |

Table 2: Comparative Cytotoxicity in Cancer vs. Normal Cells

| Cell Line | Cell Type | IC₅₀ of Prodrug (µM) | IC₅₀ of Active Drug (µM) |

| HeLa | Cervical Cancer (ALP+) | 15.8 ± 1.2 | 1.2 ± 0.3 |

| HepG2 | Liver Cancer (ALP+) | 22.5 ± 2.5 | 2.1 ± 0.4 |

| WRL-68 | Normal Liver (ALP-) | > 200 | 1.8 ± 0.2 |

| MCF-7 | Breast Cancer (ALP-) | 185.3 ± 15.7 | 1.5 ± 0.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of phosphatase-activated prodrugs. Below are outlines of key methodologies.

High-Performance Liquid Chromatography (HPLC) for Activation Kinetics

Objective: To quantify the conversion of the prodrug to its active form in the presence of ALP.

-

Reaction Setup: A solution of the prodrug (e.g., 10 µM) is prepared in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Enzyme Addition: Purified bovine ALP (e.g., 10 units/mL) is added to initiate the reaction.

-

Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., 0.1 M HCl).

-

HPLC Analysis: Samples are analyzed by reverse-phase HPLC with a C18 column. The mobile phase gradient is optimized to separate the prodrug and the active drug.

-

Quantification: The percentage of prodrug activation is calculated based on the peak areas of the prodrug and the active drug, with reference to standard curves.

Figure 2: HPLC Workflow for Prodrug Activation. A schematic of the experimental steps for quantifying prodrug conversion.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of the prodrug and the active drug on cancer and normal cell lines.

-

Cell Seeding: Cells (e.g., HeLa, HepG2, WRL-68) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

Drug Treatment: The cells are treated with serial dilutions of the prodrug or the active drug for 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration.

Concluding Remarks

The use of phosphatases to activate prodrugs at the tumor site represents a highly promising strategy in targeted cancer therapy. This approach not only enhances the therapeutic index of potent cytotoxic agents but also opens new avenues for personalized medicine, where the enzymatic profile of a patient's tumor could guide the selection of the most appropriate prodrug. Further research into novel phosphatase-labile linkers and the development of prodrugs targeting other overexpressed enzymes will continue to refine this powerful therapeutic paradigm.

References

- 1. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity [mdpi.com]

- 2. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of prodrugs by antibody-enzyme conjugates: a new approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biocompatibility Assessment of Novel Compounds: A Case Study Approach for DC4SMe

Introduction

The development of novel therapeutic agents and materials, such as the hypothetical compound DC4SMe, necessitates a thorough evaluation of their interaction with biological systems. A preliminary biocompatibility assessment is a critical first step in the safety evaluation of any new compound intended for biomedical application. This technical guide provides a comprehensive overview of the standard methodologies and data interpretation frameworks used to conduct such an assessment. While specific biocompatibility data for DC4SMe is not publicly available, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and experimental protocols required to evaluate the biocompatibility of a novel substance like DC4SMe. The guide will focus on three key areas of initial biocompatibility screening: in vitro cytotoxicity, hemocompatibility, and genotoxicity.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to preliminary biocompatibility screening. They provide a rapid and cost-effective means to evaluate the potential of a substance to cause cell damage or death.[1] These assays are crucial for determining a compound's safety profile and for guiding dose selection in subsequent studies.[2] A variety of assays are available, each measuring a different aspect of cell health, such as metabolic activity, membrane integrity, or ATP production.[1][3][4]

Experimental Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell culture medium

-

Selected cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

-

DC4SMe stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of DC4SMe in cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of DC4SMe relative to the untreated control.

Data Presentation: In Vitro Cytotoxicity of DC4SMe

The quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison and analysis.

| Concentration of DC4SMe (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 1 | 1.22 | 0.07 | 97.6 |

| 10 | 1.15 | 0.09 | 92.0 |

| 50 | 0.88 | 0.06 | 70.4 |

| 100 | 0.45 | 0.05 | 36.0 |

| 250 | 0.12 | 0.02 | 9.6 |

| 500 | 0.05 | 0.01 | 4.0 |

Visualization: MTT Assay Experimental Workflow

Hemocompatibility Assessment

For any material or compound that will come into contact with blood, a hemocompatibility assessment is mandatory. These tests evaluate the potential of the substance to cause adverse reactions such as hemolysis (destruction of red blood cells), thrombosis (blood clotting), and complement activation.

Experimental Protocol: ASTM F756 Hemolysis Assay

The hemolysis assay determines the extent to which a material lyses red blood cells. The ASTM F756 standard provides a protocol for this assessment.

Materials:

-

Fresh human blood with anticoagulant (e.g., citrate)

-

Phosphate-buffered saline (PBS)

-

DC4SMe solutions of varying concentrations

-

Positive control (e.g., Triton X-100)

-

Negative control (e.g., PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Wash fresh human red blood cells with PBS.

-

Exposure: Incubate the washed red blood cells with different concentrations of DC4SMe, as well as the positive and negative controls, at 37°C for a specified time.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis for each DC4SMe concentration relative to the positive control (100% hemolysis).

Data Presentation: Hemolysis Assay Results for DC4SMe

| Concentration of DC4SMe (µg/mL) | Mean Absorbance (540 nm) | Standard Deviation | Hemolysis (%) |

| Negative Control (PBS) | 0.01 | 0.002 | 0 |

| 1 | 0.02 | 0.003 | 0.5 |

| 10 | 0.03 | 0.004 | 1.0 |

| 50 | 0.05 | 0.005 | 2.0 |

| 100 | 0.08 | 0.007 | 3.5 |

| 250 | 0.15 | 0.010 | 7.0 |

| 500 | 0.28 | 0.015 | 13.5 |

| Positive Control (Triton X-100) | 2.00 | 0.10 | 100 |

Visualization: Hemolysis Assay Experimental Workflow

Genotoxicity Assessment

Genotoxicity assays are designed to detect the potential of a compound to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. Therefore, assessing the genotoxic potential of a new compound is a critical safety evaluation.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs. The test assesses whether the test compound increases the rate of this reverse mutation.

Materials:

-

Histidine-deficient Salmonella typhimurium strains (e.g., TA98, TA100)

-

DC4SMe solutions

-

S9 metabolic activation system (to simulate mammalian metabolism)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation: Mix the bacterial strain, DC4SMe solution (with and without S9 mix), and a small amount of histidine in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the histidine-free medium).

-

Data Analysis: Compare the number of revertant colonies in the DC4SMe-treated plates to the number in the negative control plates. A significant increase (typically a doubling or more) indicates a positive result for mutagenicity.

Data Presentation: Ames Test Results for DC4SMe

| Strain | DC4SMe (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies | Standard Deviation | Fold Increase over Control |

| TA98 | 0 (Control) | - | 25 | 4 | 1.0 |

| 10 | - | 28 | 5 | 1.1 | |

| 50 | - | 30 | 6 | 1.2 | |

| 100 | - | 32 | 5 | 1.3 | |

| 0 (Control) | + | 40 | 7 | 1.0 | |

| 10 | + | 45 | 8 | 1.1 | |

| 50 | + | 48 | 7 | 1.2 | |

| 100 | + | 55 | 9 | 1.4 | |

| TA100 | 0 (Control) | - | 120 | 15 | 1.0 |

| 10 | - | 125 | 18 | 1.0 | |

| 50 | - | 130 | 20 | 1.1 | |

| 100 | - | 135 | 17 | 1.1 | |

| 0 (Control) | + | 150 | 22 | 1.0 | |

| 10 | + | 160 | 25 | 1.1 | |

| 50 | + | 250 | 30 | 1.7 | |

| 100 | + | 350 | 35 | 2.3 |

Visualization: Ames Test Logical Workflow

In Vivo Biocompatibility Assessment

Following favorable in vitro results, in vivo studies are conducted to evaluate the biocompatibility of a compound in a living organism. These studies assess the local tissue response to the material at the site of implantation or administration.

Experimental Protocol: Subcutaneous Implantation Study

A common initial in vivo biocompatibility test involves the subcutaneous implantation of the material in a rodent model.

Materials:

-

Test animals (e.g., rats or mice)

-

DC4SMe formulated for implantation (e.g., in a polymer matrix)

-

Surgical instruments

-

Anesthesia

-

Histology equipment

Procedure:

-

Implantation: Surgically implant the DC4SMe formulation into the subcutaneous tissue of the test animals. A control material is also implanted.

-

Observation: Monitor the animals for a predetermined period (e.g., 1, 4, and 12 weeks) for any adverse reactions at the implantation site and for overall health.

-

Tissue Collection: At the end of each observation period, euthanize a subset of animals and retrieve the implant and surrounding tissue.

-

Histological Analysis: Process the tissue for histological examination. Stain tissue sections (e.g., with Hematoxylin and Eosin) and examine them under a microscope to assess the inflammatory response, fibrosis, and tissue integration.

Data Presentation: Histological Scoring of Tissue Response

The tissue response is typically scored semi-quantitatively by a pathologist.

| Time Point | Parameter | DC4SMe Implant | Control Implant |

| 1 Week | Inflammation | Mild | Minimal |

| Fibrosis | Minimal | Minimal | |

| Necrosis | Absent | Absent | |

| 4 Weeks | Inflammation | Minimal | Minimal |

| Fibrosis | Mild | Mild | |

| Necrosis | Absent | Absent | |

| 12 Weeks | Inflammation | Minimal | Minimal |

| Fibrosis | Mild | Mild | |

| Necrosis | Absent | Absent |

Visualization: In Vivo Biocompatibility Study Workflow

The preliminary biocompatibility assessment of a novel compound such as DC4SMe is a multi-faceted process that requires a systematic evaluation of its potential to cause adverse biological reactions. This technical guide has outlined the standard experimental protocols for in vitro cytotoxicity, hemocompatibility, and genotoxicity, along with a brief overview of in vivo assessment. The provided tables and diagrams illustrate how to present and visualize the data and workflows associated with these critical safety studies. By following these established methodologies, researchers and drug development professionals can build a robust initial safety profile for new compounds, paving the way for further preclinical and clinical development.

References

The Therapeutic Potential of DC4SMe in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC4SMe is a novel phosphate prodrug of the potent cytotoxic DNA alkylator, DC4. Developed for targeted cancer therapy, DC4SMe is designed for use in antibody-drug conjugates (ADCs), a strategy that leverages the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. This approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. As a prodrug, DC4SMe offers improved solubility and stability, converting to the active DNA alkylating agent DC4 upon internalization into target cancer cells. This guide provides an in-depth overview of the core attributes of DC4SMe, including its mechanism of action, preclinical data, and the signaling pathways governing its cytotoxic effects. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development in the field of oncology.

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer greater precision and reduced side effects compared to traditional chemotherapy. Antibody-drug conjugates (ADCs) represent a leading class of such targeted therapies, combining the tumor-targeting capability of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.

DC4SMe has emerged as a promising payload for ADCs. It is a phosphate prodrug of DC4, a cytotoxic DNA alkylator. The design of DC4SMe as a prodrug addresses key challenges in ADC development, including the solubility and stability of the cytotoxic agent[1][2]. The phosphate group renders the molecule more water-soluble and stable in aqueous solutions at physiological pH[1][2]. Once the ADC delivers DC4SMe to the target cancer cell, endogenous phosphatases are hypothesized to cleave the phosphate group, releasing the active and highly cytotoxic DNA alkylator, DC4[1].

Mechanism of Action

The therapeutic action of a DC4SMe-based ADC is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Payload Release and Activation: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to DC4SMe is cleaved. Subsequently, intracellular phosphatases remove the phosphate group from DC4SMe, converting it into the active cytotoxic agent, DC4.

-

DNA Alkylation: The active DC4 molecule then translocates to the nucleus and binds to the minor groove of DNA, where it alkylates DNA bases. This covalent modification of DNA leads to the formation of DNA adducts and cross-links, which disrupt DNA replication and transcription.

-

Induction of Apoptosis: The extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.

Preclinical Data

The cytotoxic potential of DC4SMe has been evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ramos | Burkitt's Lymphoma | 1.9 | |

| Namalwa | Burkitt's Lymphoma | 2.9 | |

| HL60/s | Acute Promyelocytic Leukemia | 1.8 |

These low nanomolar IC50 values indicate that DC4SMe is a highly potent cytotoxic agent against various hematological malignancies.

Signaling Pathways

The cytotoxicity of DC4 is mediated through the induction of the DNA Damage Response (DDR) pathway. DNA alkylation by DC4 creates lesions that stall replication forks and can lead to double-strand breaks (DSBs). This damage is primarily sensed by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Upon activation, ATM and ATR initiate a signaling cascade by phosphorylating a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 plays a central role in determining the cell's fate by:

-

Inducing Cell Cycle Arrest: p53 transcriptionally activates the expression of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle, providing time for DNA repair.

-

Initiating Apoptosis: If the DNA damage is too severe to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, which leads to the activation of the caspase cascade and programmed cell death.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of DC4SMe and related compounds.

Synthesis of DC4SMe

The synthesis of DC4SMe is a multi-step process that involves the coupling of a seco-CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) moiety with a bis-indolyl component, followed by the attachment of a linker and subsequent phosphorylation.

Materials:

-

seco-CBI intermediate

-

Bis-indolyl moiety

-

Thiol-containing linker

-

Phosphorylating agent (e.g., dibenzyl phosphite)

-

Standard laboratory reagents and solvents for organic synthesis

Procedure (General Overview):

-

Coupling: The seco-CBI intermediate is coupled with the bis-indolyl moiety under appropriate reaction conditions to form the core structure of DC4.

-

Linker Attachment: A thiol-containing linker is attached to the DC4 core. This linker is designed for subsequent conjugation to a monoclonal antibody.

-

Phosphorylation: The hydroxyl group of the CBI unit is converted into a phosphate group using a suitable phosphorylating agent. This step yields the DC4SMe prodrug.

-

Purification: The final product is purified using standard techniques such as column chromatography and high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay

The cytotoxic activity of DC4SMe is determined using a cell viability assay, such as the MTT or MTS assay, against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Ramos, Namalwa, HL60/s)

-

Complete cell culture medium

-

DC4SMe stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT or MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.

-

Compound Treatment: A serial dilution of DC4SMe is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of DC4SMe. Control wells with vehicle (e.g., DMSO) only are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Viability Measurement: After the incubation period, the MTT or MTS reagent is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan crystals.

-

Data Acquisition: The absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the DC4SMe concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DC4SMe and its Conjugation to Antibodies for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. DC4SMe is a phosphate prodrug of the potent DNA alkylating agent DC4, which is an analog of the natural product CC-1065. The phosphate group in DC4SMe enhances its solubility and stability in aqueous solutions, making it a suitable payload for ADC development. Upon internalization into target cancer cells, endogenous phosphatases cleave the phosphate group, releasing the active cytotoxic agent DC4, which then exerts its DNA alkylating effect, leading to cell death.

These application notes provide a detailed protocol for the chemical synthesis of the DC4SMe payload-linker, its conjugation to a monoclonal antibody, and the characterization and functional evaluation of the resulting ADC.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity of DC4SMe [1]

| Cell Line | IC50 (nM) |

| Ramos | 1.9 |

| Namalwa | 2.9 |

| HL60/s | 1.8 |

Experimental Protocols

Part 1: Synthesis of DC4SMe Payload-Linker

The synthesis of DC4SMe involves a multi-step process that includes the formation of the core CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) structure, coupling with a bis-indolyl moiety, attachment of a linker, and finally, phosphorylation to yield the prodrug. The following protocol is based on the synthetic strategy reported by Zhao et al. (2012)[2][3][4].

Materials:

-

Starting materials and reagents for the synthesis of the CBI and bis-indolyl moieties (as described in Zhao et al., 2012)

-

Thiol-containing linker with a maleimide group (e.g., SMCC)

-

Phosphorylating agent

-

Appropriate solvents (e.g., DMA, DMF, CH2Cl2)

-

Purification reagents and columns (e.g., silica gel, HPLC columns)

-

Analytical instruments (NMR, Mass Spectrometry)

Protocol:

-

Synthesis of the DC4 Core Structure:

-

The synthesis begins with the coupling of the CBI subunit with the di-indole moiety to form the core structure of DC4[4].

-

This is typically achieved through an amide bond formation, for instance, by condensing the carboxylic acid of one fragment with the amine of the other using a coupling agent like TBTU in a solvent such as DMA.

-

-

Attachment of the Linker:

-

A thiol-containing linker is then coupled to the DC4 core. This linker will later be used to conjugate the payload to the antibody.

-

The linker is typically attached to a specific functional group on the DC4 core structure.

-

-

Phosphorylation to DC4SMe:

-

The final step in the payload synthesis is the conversion of the hydroxyl group on the CBI portion of DC4 into a phosphate prodrug, yielding DC4SMe.

-

This is achieved by reacting the DC4-linker intermediate with a suitable phosphorylating agent under anhydrous conditions.

-

-

Purification and Characterization of DC4SMe:

-

The synthesized DC4SMe is purified using techniques such as flash chromatography or preparative HPLC to achieve high purity.

-

The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Part 2: Conjugation of DC4SMe to a Monoclonal Antibody

This protocol describes the conjugation of the DC4SMe payload-linker to a monoclonal antibody via maleimide-thiol chemistry, targeting the interchain disulfide bonds of the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

DC4SMe with a maleimide-terminated linker

-

Purification columns (e.g., size exclusion chromatography)

-

Analytical instruments (e.g., HIC-HPLC, UV-Vis spectrophotometer)

Protocol:

-

Antibody Reduction:

-

The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation.

-

Prepare the antibody at a concentration of approximately 10 mg/mL in a suitable buffer (e.g., 25 mM Tris HCl, 25 mM NaCl, 0.5 mM EDTA; pH 8.0).

-

Add a calculated amount of TCEP (typically 2-10 molar equivalents per antibody) to the antibody solution.

-

Incubate the reaction at 37°C for 30 minutes to 2 hours to achieve the desired level of reduction. The extent of reduction can be controlled by varying the TCEP concentration, temperature, and incubation time.

-

-

Conjugation Reaction:

-

Immediately after reduction, the DC4SMe-maleimide payload is added to the reduced antibody solution.

-

Dissolve the DC4SMe-maleimide in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the antibody solution to prevent precipitation.

-

A molar excess of the DC4SMe-maleimide (typically 5-10 fold over the generated thiols) is used to ensure efficient conjugation.

-

The conjugation reaction is typically carried out at 4°C or room temperature for 1-4 hours. The reaction proceeds via a Michael addition of the antibody's thiol groups to the maleimide group of the linker.

-

-

Purification of the ADC:

-

The resulting ADC is purified to remove unreacted payload-linker and other small molecules.

-

Size exclusion chromatography (SEC) is a common method for purifying the ADC. The column is equilibrated with a suitable formulation buffer (e.g., PBS).

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of DC4SMe molecules conjugated to each antibody is a critical quality attribute.

-

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR. The different drug-loaded species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.

-

-

Purity and Aggregation Analysis: SEC-HPLC is used to determine the purity of the ADC and to quantify the level of aggregation.

-

Part 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency and specificity of the DC4SMe-ADC in cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

DC4SMe-ADC and unconjugated antibody

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the DC4SMe-ADC and the unconjugated antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period relevant to the mechanism of action of the payload (typically 72-96 hours).

-

-

Cell Viability Assessment:

-

At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

-

Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines. A significantly lower IC50 for the antigen-positive cell line indicates target-specific cytotoxicity.

-

Mandatory Visualizations

Caption: Workflow for DC4SMe synthesis, ADC conjugation, and evaluation.

Caption: Mechanism of action of a DC4SMe-based ADC.

References

Application Notes and Protocols for the Conjugation of DC4SMe to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. DC4SMe is a phosphate prodrug of the potent DNA alkylating agent DC4. Its use as an ADC payload offers the advantage of increased aqueous solubility and stability, with conversion to the active cytotoxic agent occurring after cellular internalization and enzymatic cleavage.

These application notes provide a detailed protocol for the conjugation of a DC4SMe-linker complex to a monoclonal antibody via cysteine-thiol chemistry. This method involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then react with a maleimide-functionalized DC4SMe-linker to form a stable thioether bond.

Core Principles of DC4SMe Conjugation

The conjugation of DC4SMe to a monoclonal antibody is a multi-step process that relies on precise control of reaction conditions to achieve a desired drug-to-antibody ratio (DAR) and maintain the integrity of the antibody. The fundamental steps include:

-

Antibody Preparation: Ensuring the monoclonal antibody is in a suitable buffer and at the correct concentration for the subsequent reduction and conjugation steps.

-

Partial Reduction of the Antibody: Utilizing a mild reducing agent to selectively cleave a limited number of interchain disulfide bonds, exposing free sulfhydryl (thiol) groups. The extent of reduction is a critical parameter for controlling the final DAR.

-

Drug-Linker Conjugation: Reacting the partially reduced antibody with a maleimide-activated DC4SMe-linker construct. The maleimide group specifically and efficiently reacts with the free thiol groups on the antibody.

-

Purification of the ADC: Removing unreacted drug-linker, reducing agents, and any potential aggregates to yield a purified and well-characterized ADC.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) of interest (e.g., IgG1)

-

DC4SMe functionalized with a maleimide-containing linker (e.g., DC4SMe-MC-Val-Cit-PABC-maleimide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Borate Buffer, pH 8.0

-

L-Cysteine

-

Dimethyl sulfoxide (DMSO)

-

Purification columns (e.g., Size Exclusion Chromatography (SEC), Protein A)

-

Amicon Ultra centrifugal filter units (or equivalent)

Protocol 1: Partial Reduction of the Monoclonal Antibody

-

Antibody Preparation:

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or centrifugal filtration.

-

-

Reduction Reaction:

-

In a suitable reaction vessel, add the required volume of the antibody solution.

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 2 to 5-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

-

Removal of Reducing Agent:

-

Immediately after incubation, remove the excess TCEP by buffer exchange into PBS (pH 7.4) using a desalting column or centrifugal filtration. It is critical to perform this step promptly to prevent re-oxidation of the thiol groups.

-

Protocol 2: Conjugation of DC4SMe-Maleimide to the Reduced Antibody

-

Preparation of DC4SMe-Linker Stock Solution:

-

Prepare a 10-20 mM stock solution of the DC4SMe-maleimide linker in anhydrous DMSO. Ensure the compound is fully dissolved.

-

-

Conjugation Reaction:

-

To the chilled, reduced antibody solution, add the DC4SMe-maleimide stock solution to achieve a 5 to 10-fold molar excess of the drug-linker over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour with gentle agitation.

-

-

Quenching the Reaction:

-

To cap any unreacted thiol groups on the antibody, add a 20-fold molar excess of L-cysteine relative to the drug-linker.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 3: Purification of the DC4SMe-ADC

-

Initial Purification:

-

Remove unreacted drug-linker and quenching agent by buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or multiple rounds of centrifugal filtration.

-

-

Chromatographic Purification (Optional but Recommended):

-

For a more homogeneous ADC preparation, further purification can be performed using Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.

-

-

Final Formulation and Storage:

-

Concentrate the purified ADC to the desired concentration using centrifugal filtration.

-

Sterile filter the final ADC solution through a 0.22 µm filter.

-

Store the final product at 2-8°C for short-term use or at -80°C for long-term storage.

-

Data Presentation

Table 1: Summary of Quantitative Parameters for DC4SMe Conjugation

| Parameter | Recommended Range | Purpose |

| Antibody Reduction | ||

| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |

| TCEP to Antibody Molar Ratio | 2 - 5 fold excess | To control the number of reduced disulfide bonds and thus the final DAR. |

| Incubation Temperature | 37°C | To facilitate the reduction of disulfide bonds. |

| Incubation Time | 1 - 2 hours | To allow for sufficient reduction. |

| Conjugation Reaction | ||

| Drug-Linker to Antibody Molar Ratio | 5 - 10 fold excess | To drive the conjugation reaction to completion. |

| Final DMSO Concentration | < 10% (v/v) | To maintain antibody stability. |

| Incubation Temperature | 4°C or Room Temperature | To allow for efficient conjugation while preserving antibody integrity. |

| Incubation Time | 1 - 2 hours | To ensure complete reaction between maleimide and thiol groups. |

| Characterization | ||

| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | To balance efficacy and potential toxicity. |

Characterization of the DC4SMe-ADC

After purification, it is essential to thoroughly characterize the ADC to ensure quality and consistency. Key characterization methods include:

-

Drug-to-Antibody Ratio (DAR) Determination: This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Purity and Aggregation Analysis: Assessed by Size Exclusion Chromatography (SEC).

-

In Vitro Cytotoxicity Assays: To confirm the potency of the ADC on target-expressing cell lines.

-

Antigen Binding Affinity: Determined by methods such as ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process has not compromised the antibody's binding capabilities.

Visualizations

Application Notes and Protocols for the Characterization of DC4SMe-ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of antibody-drug conjugates featuring the hypothetical DC4SMe linker .

For the purpose of these application notes, the DC4SMe linker is assumed to be a cysteine-reactive linker with the following hypothetical properties:

-

It is a cleavable linker, potentially containing a dipeptide sequence susceptible to enzymatic cleavage in the lysosomal compartment of target cells.

-

The "SMe" component suggests a maleimide group for conjugation to the sulfhydryl group of cysteine residues on the antibody.

-

The linker is designed to be stable in systemic circulation to prevent premature drug release.

The characterization of DC4SMe-ADCs is essential to ensure their quality, consistency, and safety. Key quality attributes that require thorough analysis include the drug-to-antibody ratio (DAR), drug distribution, conjugation site analysis, purity, and stability.

Key Analytical Methods for DC4SMe-ADC Characterization

A multi-faceted analytical approach is necessary to fully characterize DC4SMe-ADCs. The primary techniques employed are:

-

UV/Vis Spectroscopy: A straightforward method for determining the average drug-to-antibody ratio (DAR).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the DAR, drug load distribution, and for identifying the location of conjugation.[1][2] It is an essential method for identifying various drug-loaded ADC species.[2]

-

Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different numbers of conjugated drugs, providing information on drug load distribution and average DAR.

-

Size Exclusion Chromatography (SEC): Assesses the presence of aggregates and fragments, which are critical quality attributes related to immunogenicity and efficacy.

-

Peptide Mapping: Employed for conjugation site analysis to identify the specific cysteine residues that are conjugated with the DC4SMe linker-payload.

Experimental Protocols

Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol outlines the determination of the average number of drug molecules conjugated to an antibody using UV/Vis spectroscopy.

Materials:

-

Purified DC4SMe-ADC sample

-

Unconjugated monoclonal antibody (mAb)

-

DC4SMe linker-payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Protocol:

-

Determine the extinction coefficients of the unconjugated mAb and the DC4SMe linker-payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).

-

Measure the absorbance of the DC4SMe-ADC sample at 280 nm (A280) and λmax (Aλmax).

-

Calculate the concentration of the antibody (C_mAb) and the payload (C_payload) using the following equations, correcting for the payload's absorbance at 280 nm:

-

Correction Factor (CF) = (ε_payload at 280 nm) / (ε_payload at λmax)

-

C_mAb (M) = (A280 - (Aλmax * CF)) / ε_mAb at 280 nm

-

C_payload (M) = Aλmax / ε_payload at λmax

-

-

Calculate the average DAR:

-

DAR = C_payload / C_mAb

-

Data Presentation:

| Sample | A280 | Aλmax | C_mAb (µM) | C_payload (µM) | Average DAR |

| DC4SMe-ADC Batch 1 | 1.25 | 0.45 | 8.3 | 33.2 | 4.0 |

| DC4SMe-ADC Batch 2 | 1.30 | 0.48 | 8.6 | 35.5 | 4.1 |

| DC4SMe-ADC Batch 3 | 1.22 | 0.44 | 8.1 | 32.5 | 4.0 |

Analysis of Drug Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated linker-payload.

Materials:

-

DC4SMe-ADC sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Protocol:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the DC4SMe-ADC sample.

-

Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved.

-

Calculate the relative percentage of each species by integrating the peak areas.

-

The weighted average DAR can be calculated from the peak area distribution.

Data Presentation:

| Peak | Retention Time (min) | Assigned DAR | Peak Area (%) |

| 1 | 10.2 | 0 | 5.2 |

| 2 | 15.8 | 2 | 25.1 |

| 3 | 20.5 | 4 | 60.5 |

| 4 | 24.1 | 6 | 8.2 |

| 5 | 27.3 | 8 | 1.0 |

| Weighted Average DAR | 3.9 |

Drug-to-Antibody Ratio and Distribution Analysis by LC-MS

Intact mass analysis by LC-MS provides a precise determination of the DAR and the distribution of different drug-loaded species.

Materials:

-

DC4SMe-ADC sample

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

-

Reversed-phase column suitable for proteins (e.g., C4)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Deconvolution software

Protocol:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the DC4SMe-ADC sample.

-

Elute the ADC using a gradient of increasing Mobile Phase B.

-

Acquire mass spectra in the positive ion mode.

-

Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.

-

Identify the mass peaks corresponding to the unconjugated antibody and the different drug-loaded species.

-

Calculate the average DAR based on the relative abundance of the different species.

Data Presentation:

| Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148,050 | 148,050 | 4.8 |

| DAR 2 | 150,452 | 150,450 | 24.5 |

| DAR 4 | 152,855 | 152,850 | 61.2 |

| DAR 6 | 155,258 | 155,250 | 8.5 |

| DAR 8 | 157,660 | 157,650 | 1.0 |

| Average DAR | 3.9 |

Conjugation Site Analysis by Peptide Mapping

This protocol identifies the specific cysteine residues conjugated with the DC4SMe linker-payload.

Materials:

-

DC4SMe-ADC sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (or other suitable protease)

-

LC-MS/MS system

Protocol:

-

Denaturation, Reduction, and Alkylation:

-

Denature the ADC sample in a suitable buffer (e.g., with urea).

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with IAM. This step is crucial to differentiate between conjugated and unconjugated cysteines.

-

-

Proteolytic Digestion:

-

Buffer exchange the sample to remove urea.

-

Digest the ADC with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reversed-phase LC.

-

Analyze the peptides by MS/MS to determine their sequences.

-

-

Data Analysis:

-

Search the MS/MS data against the antibody sequence to identify the peptides.

-

Identify peptides containing the DC4SMe linker-payload based on the expected mass shift.

-

The specific cysteine residue within the identified peptide is the conjugation site.

-

Visualizations

Experimental Workflow for DC4SMe-ADC Characterization

Caption: Workflow for the analytical characterization of DC4SMe-ADCs.

Logical Relationship of Key Quality Attributes

References

Determining the Drug-to-Antibody Ratio (DAR) for DC4SMe Antibody-Drug Conjugates: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR ensures the delivery of an effective drug concentration to the target cells while minimizing off-target toxicities. For ADCs utilizing the DC4SMe linker-payload technology, precise and robust determination of the DAR is paramount for successful development and quality control.

This document provides detailed application notes and experimental protocols for the three primary analytical techniques used to determine the DAR of DC4SMe ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Methods Overview

Several analytical techniques are employed for DAR determination, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the hydrophobicity of the drug-linker and the desired level of analytical detail.[1]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity under non-denaturing conditions.[3][] This technique preserves the native structure of the antibody and is particularly well-suited for cysteine-linked ADCs.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers an orthogonal method for DAR analysis and is often used to separate the light and heavy chains of the ADC after reduction. This method provides information on the distribution of the drug on each chain.

-

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise determination of the number of conjugated drugs. Native MS, in particular, allows for the analysis of the intact ADC under non-denaturing conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data for DAR determination of various ADCs using HIC, RP-HPLC, and MS.

Table 1: Representative DAR Values Determined by HIC

| ADC Sample | Average DAR | Distribution of Drug-Loaded Species (%) | Reference |

| Brentuximab Vedotin | 3.7 | D0, D2, D4, D6, D8 | |

| Trastuzumab-AJICAP-MMAE (unpurified) | 1.6 | DAR=1, DAR=2 | |

| Cysteine-Conjugated ADC | 4.03 | D0, D2, D4, D6, D8 |

Table 2: Representative DAR Values Determined by RP-HPLC (Reduced ADC)

| ADC Sample | Average DAR | Light Chain DAR | Heavy Chain DAR | Reference |

| Site-Specific MMAF ADC | 1.67 - 1.89 | - | - | |

| Adcetris (Brentuximab Vedotin) | 4.0 | - | - | |

| Site-Specific ADC (LC and HC conjugation) | 3.66 | 1.81 | 1.85 |

Table 3: Representative DAR Values Determined by Mass Spectrometry

| ADC Sample | Method | Average DAR | Reference |

| Lysine-Biotin Conjugate | Native MS | 1.56 ± 0.02 | |

| Lysine-Biotin Conjugate | Denaturing LC/MS | 2.24 ± 0.02 | |

| Kadcyla (T-DM1) | Native SEC-MS | 3.46 | |

| Brentuximab Vedotin | Native SEC-MS | 3.98 | |

| Site-Specific DAR4 ADC | Native MS | 4.0 |

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis

This protocol describes a general method for determining the DAR of DC4SMe ADCs using HIC. Optimization may be required based on the specific properties of the ADC.

Materials:

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar

-

HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

-

Injection: Inject 10-20 µL of the prepared ADC sample.

-

Gradient Elution:

-

0-2 minutes: Isocratic at 0% Mobile Phase B.

-

2-22 minutes: Linear gradient from 0% to 100% Mobile Phase B.

-

22-27 minutes: Isocratic at 100% Mobile Phase B (column wash).

-

27-32 minutes: Return to 0% Mobile Phase B and re-equilibrate.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis:

-